molecular formula C11H11BrN2O2 B13054767 Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate

Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate

Cat. No.: B13054767
M. Wt: 283.12 g/mol
InChI Key: HERPYMWWLRHBED-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate, often involves multi-step processes. One common method is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents . Another approach is the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions . The specific synthesis of this compound may involve bromination of an indole precursor followed by esterification and amination steps.

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 6-amino-5-bromo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific substituents that contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 6-amino-5-bromo-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2,13H2,1H3

InChI Key

HERPYMWWLRHBED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)Br

Origin of Product

United States

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